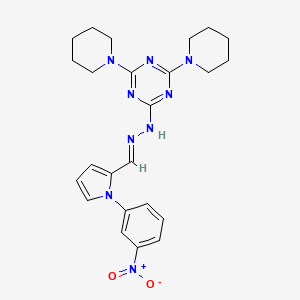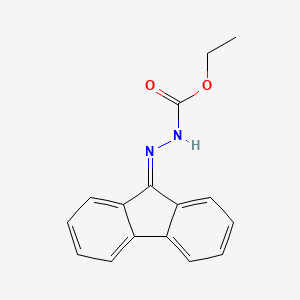
ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent molecule that can be synthesized using various methods and has applications in a range of fields, including biochemistry and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process results in the emission of a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate has been shown to have minimal biochemical and physiological effects on living organisms. It is generally considered to be non-toxic and has been used in a range of biological applications without adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate is its high sensitivity and selectivity as a fluorescent probe. It can be used to detect and visualize biological molecules with high accuracy and precision. However, one limitation of this compound is its relatively short fluorescence lifetime, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate. One area of interest is the development of new materials and sensors based on this compound. Additionally, there is potential for its use in medical imaging and drug delivery applications. Finally, further studies are needed to better understand its mechanism of action and optimize its performance in various applications.
Métodos De Síntesis
The synthesis of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate can be achieved using several methods. One common approach involves the reaction of fluorenone with hydrazine hydrate in the presence of ethyl acetoacetate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate has been extensively studied for its applications in scientific research. It is commonly used as a fluorescent probe to detect and visualize biological molecules such as proteins and nucleic acids. Additionally, it has been used as a sensor for detecting environmental pollutants and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
ethyl N-(fluoren-9-ylideneamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)18-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGTOTYLNJLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
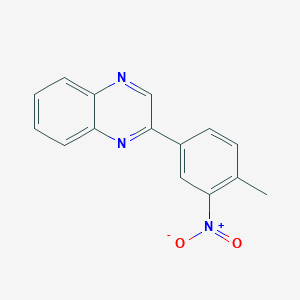


![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
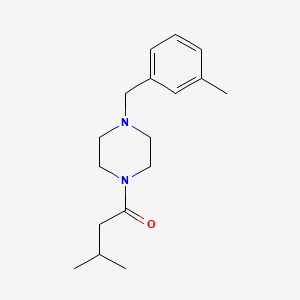
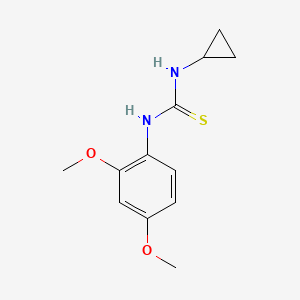
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
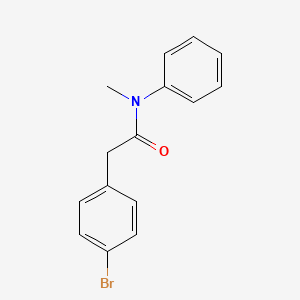
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
